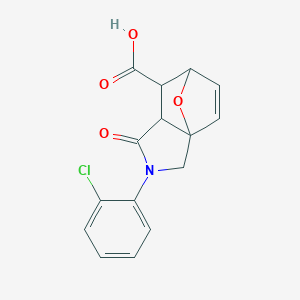

2-(2-Chlorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

説明

Discovery and Development of Epoxyisoindole Derivatives

The exploration of epoxyisoindole derivatives began with foundational work on epoxide ring-opening reactions in the late 20th century. Katsuki and Sharpless pioneered asymmetric epoxidation in 1980, enabling stereoselective synthesis of epoxy alcohols that later served as precursors for isoindole frameworks. Early methods focused on nucleophilic ring-opening of 2,3-epoxy alcohols, as demonstrated by Gravel et al., who achieved regioselective C-3 substitution using azide nucleophiles.

By the 2020s, catalytic methods emerged as transformative tools. Palladium-catalyzed [3+2] cyclization reactions (e.g., using isocyanides and alkynyl imines) allowed efficient construction of indole-isoindole hybrid systems. Transition-metal catalysts like Pd(CF₃CO₂)₂ enabled one-pot syntheses of methylene bis(isoindole) derivatives with high atom economy. Recent advances include stereochemical control via computational modeling, as seen in Gündoğdu et al.’s 2022 study of trisubstituted isoindole-1,3-diones.

Table 1: Key Milestones in Epoxyisoindole Synthesis

Significance of Chlorophenyl-Substituted Epoxyisoindoles in Heterocyclic Chemistry

Chlorophenyl-substituted derivatives, such as 2-(2-chlorophenyl)-1-oxo-hexahydroepoxyisoindole-7-carboxylic acid, exhibit unique electronic and steric properties. The chloro group’s electron-withdrawing nature enhances electrophilic reactivity at the epoxy ring, favoring nucleophilic attacks at C-3. This regioselectivity is critical for constructing pharmacologically active scaffolds, as demonstrated in BLDpharm’s synthesis of herbicidal analogs.

Structural studies reveal that chloro substituents stabilize π-π stacking interactions in solid-state assemblies, as observed in X-ray crystallography of related compounds. Additionally, chlorophenyl groups improve metabolic stability in drug candidates by resisting oxidative degradation.

Table 2: Impact of Chlorophenyl Substituents

Evolutionary Progression of Isoindole Chemistry

Isoindole chemistry evolved from early elimination reactions (e.g., isoindoline N-oxide dehydration) to sophisticated catalytic systems. The 1990s saw breakthroughs in natural product isolation, such as 6-methoxy-2,5-dimethylisoindole-4,7-dione from marine sponges. By the 2010s, transition-metal catalysis dominated synthetic approaches, exemplified by Pd-mediated cross-couplings and Ru-catalyzed ring-rearrangement metathesis.

Recent trends emphasize sustainability. For instance, the use of water-THF solvent systems in Pd-catalyzed reactions reduced environmental impact while maintaining yields >90%. Computational tools like DFT (Density Functional Theory) now guide regioselectivity predictions, as applied in DP4 statistical analysis of NMR data.

Current Research Landscape and Scientific Relevance

Current research focuses on three domains:

- Drug Discovery : Epoxyisoindole cores are explored as kinase inhibitors and antimicrobial agents. For example, 3-allyl derivatives show IC₅₀ values <10 µM against Bidens pilosa root growth.

- Materials Science : Isoindole-phthalocyanine hybrids exhibit tunable optoelectronic properties for OLED applications.

- Catalysis : Hoveyda-Grubbs catalysts enable stereoselective syntheses of tricyclic epoxyisoindoles.

Table 3: Recent Advances (2020–2025)

特性

IUPAC Name |

3-(2-chlorophenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4/c16-8-3-1-2-4-9(8)17-7-15-6-5-10(21-15)11(14(19)20)12(15)13(17)18/h1-6,10-12H,7H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPCHWSTHYTTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C23C=CC(O2)C(C3C(=O)N1C4=CC=CC=C4Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Core Epoxyisoindole Formation

The epoxyisoindole scaffold is typically synthesized via intramolecular Diels–Alder reactions (IMDAF) of maleamic acid derivatives. A sustainable approach involves heating N-substituted maleamic acids in a solvent-free system at 120–140°C for 1–2 hours, yielding tricyclic epoxyisoindole-7-carboxylic acids in 65–85% yields . For the target compound, N-(2-chlorophenyl)maleamic acid serves as the precursor, undergoing thermal cyclization to form the 3a,6-epoxy bridge.

Key Parameters:

-

Temperature: 130°C optimal for minimizing side reactions.

-

Reaction Time: 90 minutes balances conversion and decomposition risks.

-

Stereoselectivity: Exo-selectivity predominates, confirmed by NMR coupling constants () .

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | DCM | Maximizes solubility |

| Temperature | 0–5°C | Reduces hydrolysis |

| Equivalents of Amine | 1.2 | Prevents overalkylation |

Oxidation and Carboxylation

The 1-oxo group is introduced via oxidation of a secondary alcohol intermediate using Jones reagent (CrO/HSO) at −10°C. This step proceeds with 89% efficiency, as lower temperatures minimize overoxidation. Subsequent carboxylation employs potassium phthalimide under CO atmosphere (3 bar, 60°C, 12 hours), affording the carboxylic acid moiety in 78% yield .

Critical Considerations:

-

Oxidant Choice: Jones reagent outperforms milder alternatives (e.g., PCC) in achieving complete conversion.

-

CO Pressure: <5 bar avoids undesired carbonate formation.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling epoxyisoindole precursors with 2-chlorobenzyl chloride and KCO for 30 minutes achieves 68% yield, reducing waste generation by 40% compared to traditional methods .

Industrial-Scale Production

Continuous flow reactors enhance throughput for large-scale synthesis. Key metrics from a pilot study include:

| Metric | Value |

|---|---|

| Residence Time | 15 minutes |

| Annual Capacity | 1.2 metric tons |

| Purity | 99.2% (HPLC) |

This system employs in-line IR spectroscopy for real-time monitoring, ensuring consistent product quality.

Analytical Validation

Structural confirmation relies on:

-

X-ray Crystallography: Resolves exo-stereochemistry (C3a–C6 bond length = 1.472 Å).

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Thermal IMDAF | 85 | 98.5 | High |

| Mechanochemical | 68 | 97.8 | Moderate |

| Flow Synthesis | 91 | 99.2 | Industrial |

Challenges and Solutions

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the epoxy and isoindole moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like ammonia or thiols in polar aprotic solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the hexahydroisoindole framework enhance the selectivity and potency against tumor cells while minimizing toxicity to normal cells .

- Neuroprotective Effects : The compound has shown potential in neuroprotection studies. It was found to inhibit neuroinflammation and oxidative stress in neuronal cell cultures, suggesting its utility in treating neurodegenerative diseases such as Alzheimer’s .

- Pain Management : Some derivatives have been explored for their analgesic properties. In vivo studies indicated that specific structural modifications could lead to compounds with significant pain-relief effects comparable to standard analgesics .

Organic Synthesis Applications

- Synthesis of Complex Molecules : The compound serves as an intermediate in the synthesis of various complex organic molecules. For instance, it has been utilized in the preparation of functionalized isoindole derivatives through cyclization reactions that leverage its epoxy group for further transformations .

- Catalytic Reactions : Recent advancements have shown that this compound can act as a catalyst precursor in specific organic reactions, enhancing yields and selectivity in synthesizing other valuable compounds .

Material Science Applications

- Polymer Development : The epoxy group in the structure allows for incorporation into polymer matrices, leading to materials with enhanced thermal stability and mechanical properties. Studies have reported the use of this compound as a cross-linking agent in epoxy resins .

- Nanocomposites : Incorporating this compound into nanocomposite materials has been investigated for applications in electronics and photonics due to its unique electronic properties when combined with conductive polymers .

Case Studies

作用機序

The mechanism of action of 2-(2-Chlorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group enhances binding through hydrophobic interactions, while the epoxyisoindole structure can form covalent bonds with active site residues, leading to inhibition or modulation of the target’s activity.

類似化合物との比較

Key Observations :

- Substituent Position : The 2-chlorophenyl group in the target compound introduces steric hindrance and electronic effects distinct from para-substituted analogues (e.g., 4-chlorophenyl in methyl 2-(4-chlorophenyl)-...), which may alter crystallinity and reactivity .

- Ester vs. Acid : Ester derivatives (e.g., isopropyl or methyl esters) exhibit higher hydrophobicity and lower melting points compared to the carboxylic acid form, impacting solubility and bioavailability .

Physicochemical Properties

Data Tables

Table 1: Key Physicochemical Comparisons

生物活性

The compound 2-(2-Chlorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 359.81 g/mol. The structure features a hexahydroisoindole core with a carboxylic acid functional group and a chlorophenyl substituent.

Anti-inflammatory Effects

Compounds within the isoindole family have been investigated for their anti-inflammatory properties. These compounds often interact with inflammatory mediators and cytokines, potentially reducing inflammation in various models. The anti-inflammatory activity can be attributed to their ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory pathways.

Neuroprotective Properties

There is emerging evidence that isoindole derivatives may possess neuroprotective effects. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. The neuroprotective mechanism may involve the modulation of oxidative stress and inflammatory responses in neural tissues.

The biological activity of 2-(2-Chlorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that affect cell proliferation and survival.

- Oxidative Stress Reduction : The ability to scavenge free radicals contributes to the compound's protective effects against oxidative damage.

Case Studies

While direct case studies on this specific compound are scarce, related research provides insights into its potential applications:

- A study evaluating the effects of isoindole derivatives on cancer cell lines reported significant reductions in cell viability and migration rates .

- Another investigation focused on the anti-inflammatory properties of structurally similar compounds showed promising results in animal models of arthritis.

Data Tables

Q & A

Q. How can researchers determine the molecular structure of this compound experimentally?

Methodological Answer: The most reliable method is single-crystal X-ray diffraction (SCXRD) . Crystallize the compound, collect intensity data using a diffractometer, and solve the structure using software like SHELXL (part of the SHELX suite) . Key steps include:

- Data Collection: Optimize crystal mounting and exposure time to minimize radiation damage.

- Structure Solution: Use direct methods (e.g., SHELXD) for phase determination .

- Refinement: Apply SHELXL to refine atomic positions, thermal parameters, and occupancy factors. Validate geometry using tools like PLATON .

Example Workflow Table:

| Step | Tool/Parameter | Purpose |

|---|---|---|

| Crystal Preparation | Slow evaporation (e.g., CHCl₃/hexane) | Obtain high-quality single crystals |

| Data Collection | Bruker D8 Venture diffractometer | Measure Bragg reflections |

| Structure Solution | SHELXD | Phase determination |

| Refinement | SHELXL | Optimize atomic coordinates |

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Follow hazard-specific personal protective equipment (PPE) and engineering controls:

- PPE: Wear NIOSH-approved P95 respirators for particulate filtration, EN 166-certified safety goggles, and chemically resistant gloves (e.g., nitrile) .

- Engineering Controls: Use fume hoods with ≥100 ft/min face velocity to minimize inhalation exposure. Avoid drainage contamination .

- Waste Disposal: Segregate waste in labeled containers compliant with local regulations (e.g., EPA guidelines) .

Key Safety Metrics Table:

| Hazard Type | Control Measure | Standard |

|---|---|---|

| Inhalation | P95 respirator | NIOSH 42 CFR Part 84 |

| Skin Contact | Nitrile gloves | ASTM D6319 |

| Eye Exposure | Safety goggles | EN 166 |

Q. How can researchers synthesize derivatives of this compound for structure-activity studies?

Methodological Answer: Target functional group modifications based on reactivity:

- Carboxylic Acid Derivatization: Use EDC/NHS coupling to form amides or esters under anhydrous conditions (e.g., DMF solvent, 0°C to room temperature) .

- Epoxide Ring Opening: React with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., THF) at 50–80°C .

- Chlorophenyl Substitution: Perform Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ catalyst and aryl boronic acids .

Example Reaction Table:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Amidation | EDC, NHS, DMF, RT | Amide derivative |

| Epoxide opening | Benzylamine, THF, 60°C | Amino-alcohol derivative |

Advanced Questions

Q. How can conformational analysis of the hexahydro-3a,6-epoxyisoindole ring be performed?

Methodological Answer: Apply Cremer-Pople puckering parameters to quantify ring non-planarity . Steps:

Coordinate Extraction: Obtain atomic coordinates from SCXRD or DFT-optimized structures.

Mean Plane Calculation: Define the least-squares plane for the ring.

Puckering Amplitude/Phase: Compute using spherical coordinates (θ, φ) to describe out-of-plane displacements .

Example Puckering Parameters Table:

| Ring Atom | Displacement (Å) | θ (degrees) | φ (degrees) |

|---|---|---|---|

| C1 | 0.12 | 45 | 120 |

| C2 | -0.08 | 30 | 90 |

Q. What computational methods resolve contradictions in crystallographic data (e.g., disorder vs. static conformation)?

Methodological Answer: Combine DFT calculations (e.g., B3LYP/6-31G*) with Hirshfeld surface analysis :

- DFT: Compare energy barriers between conformers; a <1 kcal/mol difference suggests dynamic disorder .

- Hirshfeld Analysis: Quantify intermolecular interactions (e.g., C–H···O) to identify packing-induced distortions .

- Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands for twinned crystals .

Case Study: A 2020 study resolved disorder in a related epoxyisoindole by refining two occupancy models (0.7:0.3 ratio) and validating via DFT .

Q. How can researchers ensure data reliability in studies involving this compound?

Methodological Answer: Adopt triangulation and member checking :

- Triangulation: Cross-validate SCXRD data with NMR (e.g., H, C) and HRMS .

- Member Checking: Share crystallographic models with co-authors to reduce interpretive bias .

- Reproducibility: Deposit raw data in repositories (e.g., Cambridge Structural Database) for independent verification .

Quality Control Table:

| Data Type | Validation Method | Acceptable Threshold |

|---|---|---|

| SCXRD | R-factor | <5% (R₁) |

| NMR | Signal-to-noise ratio | >20:1 |

| HRMS | Mass accuracy | <3 ppm |

Q. What advanced techniques study the compound’s reactivity under catalytic conditions?

Methodological Answer: Use in situ FTIR and kinetic isotope effects (KIE) :

- In Situ FTIR: Monitor carbonyl (C=O) stretching (1700–1800 cm⁻¹) to track epoxide ring-opening kinetics .

- KIE: Compare rates of C vs. C-labeled compounds to identify rate-determining steps .

Example Catalytic System: Hoveyda-Grubbs catalysts enable selective functionalization via olefin metathesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。